molecular formula C13H10F2O2 B6373826 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261918-21-1

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6373826
CAS RN: 1261918-21-1
M. Wt: 236.21 g/mol
InChI Key: WZIZBUDVEFMWRG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% (3F4FMPP95) is a fluorinated phenol compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. It is a stable and water-soluble compound that can be synthesized from commercially available starting materials. In the past few years, 3F4FMPP95 has been studied for its potential applications in various fields such as medicinal chemistry, drug delivery, and biochemistry. The purpose of

Scientific Research Applications

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% has been studied for its potential applications in medicinal chemistry, drug delivery, and biochemistry. In medicinal chemistry, it has been used to synthesize novel compounds with potential application as drugs. In drug delivery, it has been used to improve the solubility and stability of drugs. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of biomolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that its fluoro-substituted phenol moiety is responsible for its unique properties. The presence of the fluorine atoms increases the stability of the molecule and makes it more water-soluble. Additionally, the presence of the methoxy group increases the solubility of the molecule in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% are not yet fully understood. However, it has been shown to interact with proteins, enzymes, and other biomolecules. It has also been shown to have an inhibitory effect on certain enzymes, suggesting that it may have potential applications as a drug.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% is that it is a stable and water-soluble compound that can be synthesized from commercially available starting materials. Additionally, it has been shown to interact with proteins, enzymes, and other biomolecules, suggesting potential applications as a drug. However, the biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% are not yet fully understood, so further research is needed to determine its safety and efficacy.

Future Directions

The potential applications of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% are still being explored. Some potential future directions include further research into its biochemical and physiological effects, its use as a fluorescent probe for the detection of biomolecules, and its potential use as a drug. Additionally, further research into the synthesis of novel compounds using 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% could lead to the development of new drugs with improved solubility and stability.

Synthesis Methods

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized from commercially available starting materials using a two-step synthesis method. The first step involves reacting 4-fluoro-3-methoxyphenyl bromide with sodium hydroxide to form the corresponding phenolate anion. This anion can then be reacted with 3-fluorophenol in the presence of a base to produce 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95%. The reaction is typically carried out at room temperature and the product can be isolated in high yields.

properties

IUPAC Name

3-fluoro-4-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-4-2-3-10(13(12)15)9-6-5-8(16)7-11(9)14/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIZBUDVEFMWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684280
Record name 2,2'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-21-1
Record name 2,2'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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